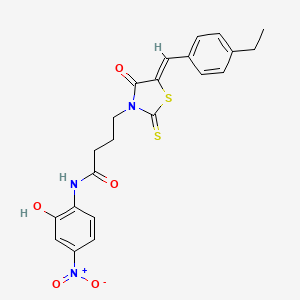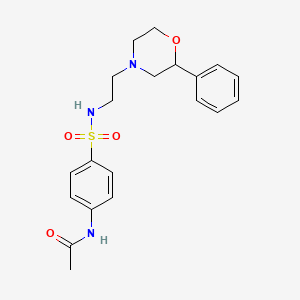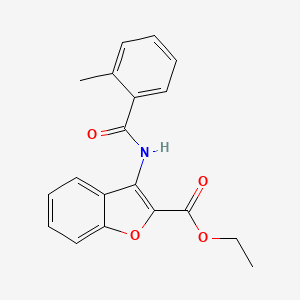![molecular formula C18H14F3N3O2S2 B2431289 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 893985-42-7](/img/structure/B2431289.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system containing an imidazole ring and a thiazole ring . The compound also has a trifluoromethyl group and a benzenesulfonamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions . For example, imidazo[2,1-b]thiazoles can be synthesized through a nanoclay-catalyzed tandem conjugate addition-cyclodehydration of cyclic thioureas with dielectrophiles .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole ring, the trifluoromethyl group, and the benzenesulfonamide moiety . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the imidazo[2,1-b]thiazole ring might undergo reactions typical of heterocyclic compounds .Scientific Research Applications
Synthesis and Therapeutic Potential
Anti-inflammatory and Analgesic Applications : The synthesis of celecoxib derivatives, structurally similar to the compound , has shown potential for anti-inflammatory and analgesic activities. These derivatives have been evaluated for their therapeutic effects without causing significant tissue damage in liver, kidney, colon, and brain, suggesting a safer profile compared to traditional treatments (Küçükgüzel et al., 2013).
Anticancer and Antitumor Activity : Novel sulfonamide derivatives incorporating benzothiazole and thiadiazole moieties have been synthesized and assessed for their in vitro antitumor activity. Certain derivatives have shown remarkable activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating their potential in cancer therapy (Sławiński & Brzozowski, 2006).
Enzyme Inhibition for Therapeutic Applications : The compound and its derivatives have been researched for their ability to inhibit human carbonic anhydrase isozymes, which play a critical role in various physiological processes. Inhibitors targeting these enzymes have applications in treating conditions such as glaucoma, edema, and certain cancers (Alafeefy et al., 2015).
Antimicrobial and Antiviral Effects : Research into sulfonamide derivatives has also explored their antimicrobial and antiviral potential. For instance, thiazolyl and thiadiazolyl derivatives of 1H-pyrazole have demonstrated anti-inflammatory activity and showed selective inhibitory activity towards COX-2 enzyme, along with possessing antimicrobial effects (Bekhit et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c19-18(20,21)13-2-1-3-15(10-13)28(25,26)23-14-6-4-12(5-7-14)16-11-24-8-9-27-17(24)22-16/h1-7,10-11,23H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLIKRXOJZRNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)


![[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine](/img/structure/B2431213.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2431215.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2431220.png)

![4-[3-(Difluoromethoxy)phenyl]-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2431222.png)

![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2431228.png)
